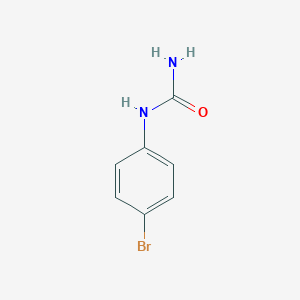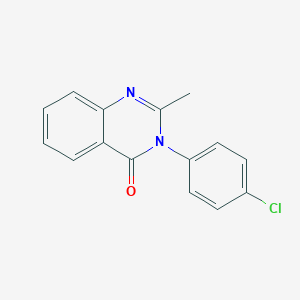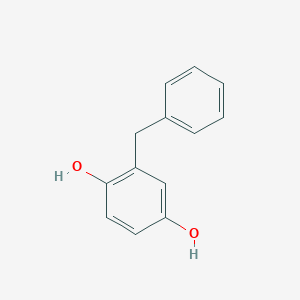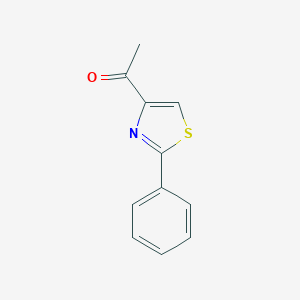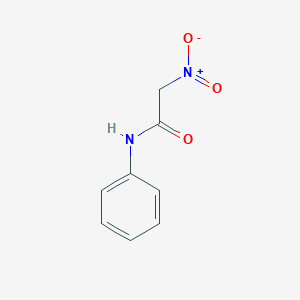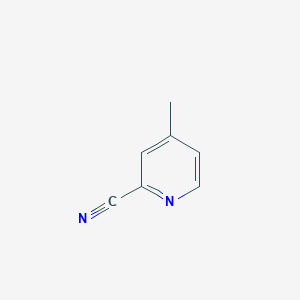
2-氰基-4-甲基吡啶
概述
描述
2-Cyano-4-methylpyridine is a compound that belongs to the class of cyano-substituted pyridines. It is structurally related to other cyanopyridines, which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of cyano-substituted pyridines can be achieved through various methods. For instance, the synthesis of novel 4-substituted-3-cyano-2-aminopyridines has been established using enaminonitriles and various primary amines under microwave irradiation and solvent-free conditions . This method provides a convenient approach to synthesize cyano-2-aminopyridine derivatives, which are structurally related to 2-cyano-4-methylpyridine.
Molecular Structure Analysis
The molecular structure of cyanopyridines has been the subject of several studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined using low-temperature X-ray single crystal experiments . These studies provide valuable insights into the intermolecular interactions and the role of hydrogen bonds in the stabilization of the crystal structure, which is relevant for understanding the properties of 2-cyano-4-methylpyridine.
Chemical Reactions Analysis
Cyanopyridines participate in a variety of chemical reactions. The reaction of 2-cyano-4-pyrone with amines and hydrazines, for example, leads to the formation of carbamoylated aminoenones and pyrazolylacetic acid hydrazides . Although this reaction involves a different cyano-substituted compound, it highlights the reactivity of the cyano group in such molecules, which is also pertinent to 2-cyano-4-methylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridines are influenced by their molecular structure. The presence of cyano groups can affect the fluorescence, as demonstrated by the intense fluorescence observed in 4,6-disubstituted-3-cyano-2-methylpyridines . Additionally, the coordination of π-acceptor 4-cyanopyridine ligands to metal centers can significantly alter the electronic and structural properties of the resulting complexes, as seen in the case of cobalt(ii) coordination compounds . These findings are relevant to the study of 2-cyano-4-methylpyridine, as they provide a basis for understanding its potential properties and applications.
科学研究应用
定量分析中的荧光标记
2-氰基-4-甲基吡啶衍生物,特别是带有4-(二烷基氨基)苯基取代基的衍生物,已被用作荧光标记试剂。这些化合物在肉碱的定量分析中特别有效,肉碱是一种在新陈代谢中相关的化合物。例如,6-(4-氨基苯基)-3-氰基-4-[4-(二乙基氨基)苯基]-2-甲基吡啶在这方面显示出有希望的性质(Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996)。
分子和晶体结构分析
对2-羟基-3-氰基-4-甲基吡啶进行了研究,以了解其分子和X射线衍射(XRD)结构。这些研究包括室温红外(IR)和拉曼研究。还进行了量子化学计算,以分析振动模式的性质、氢键稳定化和在杂化形成技术中的潜在应用(Kucharska et al., 2010)。
用于传感应用的荧光性质
合成和表征了荧光性4,6-二取代-3-氰基-2-甲基吡啶,揭示了它们在传感应用中的潜力。这些化合物表现出强烈的荧光,并且可能比某些传统荧光材料更有效。这些吡啶中的3-氰基团增强了荧光强度并提高了光稳定性,使它们适用于各种基于荧光的应用(Matsui et al., 1992)。
有机合成中的化学中间体
2-氰基-4-甲基吡啶及其衍生物经常被用作有机合成中间体。例如,在氰基吡啶离子的生产中,它们已被用于研究水解反应的动力学和产物。这种研究对于理解这些化合物在各种化学过程中的行为至关重要(Kosower & Patton, 1966)。
光化学研究
已经在各种研究中探索了2-氰基-4-甲基吡啶及相关化合物的光化学。例如,对甲基和氰基吡啶的蒸汽相光化学研究,包括氘标记研究,为了解这些化合物在光化学过程中的光反应性和潜在应用提供了见解(Pavlik, Laohhasurayotin, & Vongnakorn, 2007)。
安全和危害
属性
IUPAC Name |
4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSWUFSHYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methylpyridine | |
CAS RN |
1620-76-4, 20970-75-6 | |
| Record name | 4-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

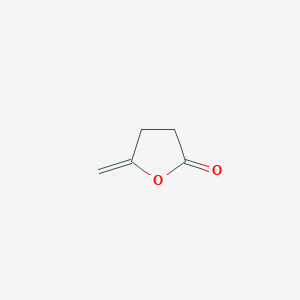
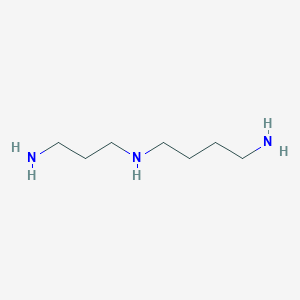
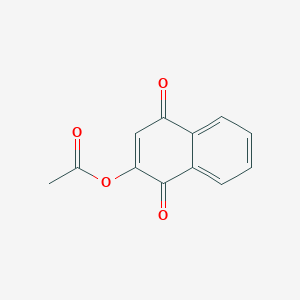
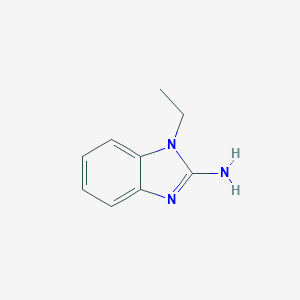
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
